

# Spectroscopic Profile of Ethyl 2-methylnicotinate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Ethyl 2-methylnicotinate

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This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 2-methylnicotinate** (CAS No: 1721-26-2), a key intermediate in pharmaceutical synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, presenting quantitative data in structured tables and outlining the experimental protocols for data acquisition.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **Ethyl 2-methylnicotinate**.

### <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **Ethyl 2-methylnicotinate**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
8.52	dd	4.8, 1.6	1H	H-6
8.08	dd	7.8, 1.6	1H	H-4
7.12	dd	7.8, 4.8	1H	H-5
4.35	q	7.1	2H	-OCH <sub>2</sub> CH <sub>3</sub>
2.75	s	-	3H	-CH <sub>3</sub> (at C-2)
1.38	t	7.1	3H	-OCH <sub>2</sub> CH <sub>3</sub>

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **Ethyl 2-methylnicotinate**

Chemical Shift ( $\delta$ ) ppm	Carbon Assignment
167.2	C=O
158.9	C-2
152.1	C-6
138.4	C-4
126.3	C-3
121.8	C-5
61.4	-OCH <sub>2</sub> CH <sub>3</sub>
23.1	-CH <sub>3</sub> (at C-2)
14.2	-OCH <sub>2</sub> CH <sub>3</sub>

## Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **Ethyl 2-methylnicotinate**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3055	Medium	Aromatic C-H Stretch
2980, 2935	Medium	Aliphatic C-H Stretch
1725	Strong	C=O Stretch (Ester)
1590, 1575, 1460	Medium to Strong	C=C and C=N Aromatic Ring Stretch
1280, 1120	Strong	C-O Stretch (Ester)
750	Strong	C-H Out-of-plane Bend (Aromatic)

## Mass Spectrometry (MS)

Table 4: Mass Spectrometry Fragmentation Data for **Ethyl 2-methylnicotinate**

m/z	Relative Intensity (%)	Proposed Fragment
165	45	[M] <sup>+</sup> (Molecular Ion)
136	100	[M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
120	85	[M - OC <sub>2</sub> H <sub>5</sub> ] <sup>+</sup> <a href="#">[1]</a>
92	60	[M - COOC <sub>2</sub> H <sub>5</sub> ] <sup>+</sup> <a href="#">[1]</a>
93	55	[C <sub>6</sub> H <sub>5</sub> N] <sup>+</sup> <a href="#">[1]</a>
65	30	[C <sub>5</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A Bruker WM-300 spectrometer was utilized for both <sup>1</sup>H and <sup>13</sup>C NMR analyses.[\[1\]](#) The sample of **Ethyl 2-methylnicotinate** was dissolved in deuterated chloroform (CDCl<sub>3</sub>) containing 0.03%

tetramethylsilane (TMS) as an internal standard.

- $^1\text{H}$  NMR Spectroscopy: Proton NMR spectra were recorded at 300 MHz. A sufficient number of scans were acquired to ensure a high signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to TMS.
- $^{13}\text{C}$  NMR Spectroscopy: Carbon-13 NMR spectra were acquired at 75 MHz with proton decoupling. Chemical shifts are reported in ppm relative to the  $\text{CDCl}_3$  solvent signal ( $\delta$  77.16 ppm).

## Infrared (IR) Spectroscopy

Infrared spectra were obtained using a Bruker Tensor 27 FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.<sup>[1]</sup> A small drop of neat **Ethyl 2-methylnicotinate** was placed directly onto the diamond crystal of the ATR unit. The spectrum was recorded over the range of  $4000\text{--}400\text{ cm}^{-1}$  by co-adding 32 scans with a resolution of  $4\text{ cm}^{-1}$ . A background spectrum of the clean, empty ATR crystal was recorded prior to the sample analysis and automatically subtracted.

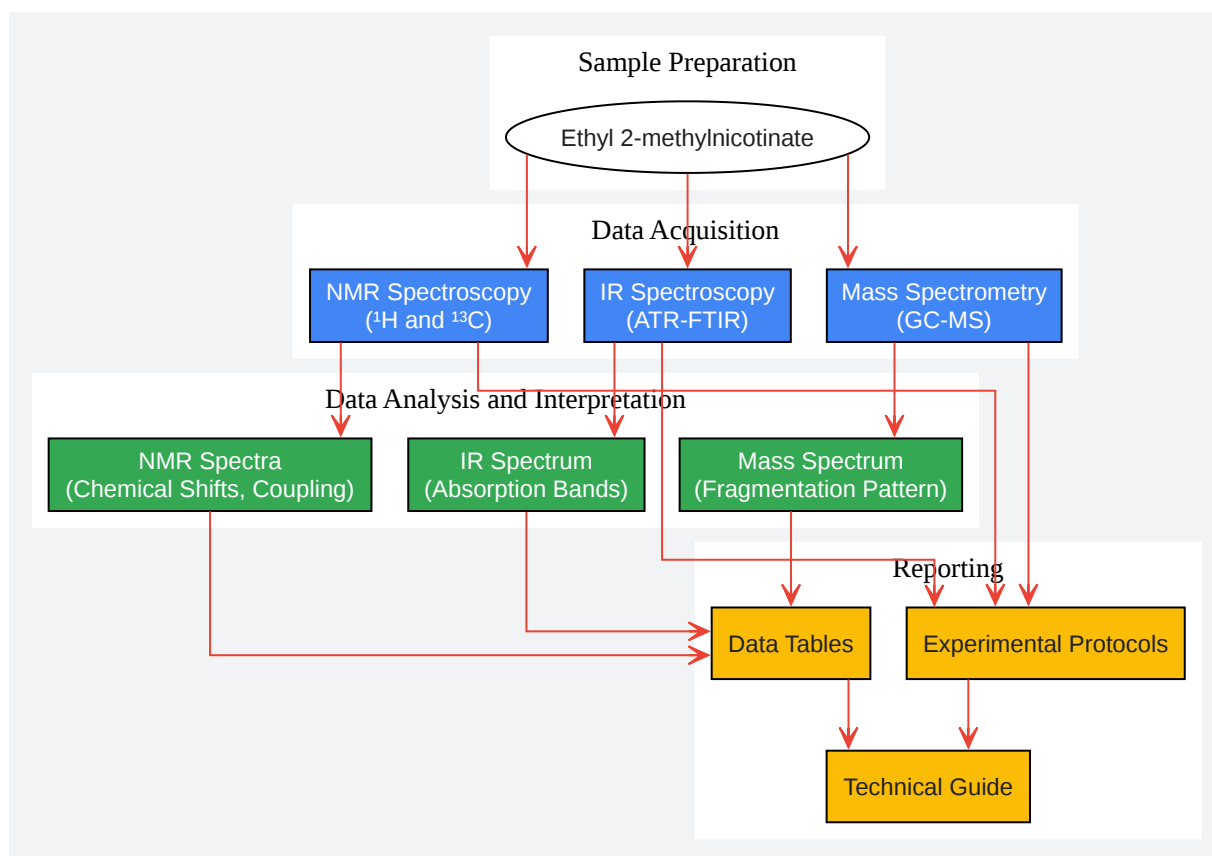
## Mass Spectrometry (MS)

Mass spectral data was acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample was introduced via the GC, which was equipped with a capillary column suitable for the separation of volatile organic compounds.

- Gas Chromatography (GC): An appropriate temperature program was used to ensure the elution of **Ethyl 2-methylnicotinate** as a sharp peak. Helium was used as the carrier gas.
- Mass Spectrometry (MS): The mass spectrometer was operated in electron ionization (EI) mode with an ionization energy of 70 eV. The mass-to-charge ratio ( $m/z$ ) was scanned over a range of 40-400 amu.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data presented in this guide.



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Caption: General workflow for spectroscopic analysis.

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## References

- 1. Ethyl 2-methylnicotinate | C<sub>9</sub>H<sub>11</sub>NO<sub>2</sub> | CID 74401 - PubChem [pubchem.ncbi.nlm.nih.gov]

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)